Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15045519
InChI: InChI=1S/C19H25ClN4O3/c1-3-23-9-11-24(12-10-23)19-21-16(13-5-7-14(20)8-6-13)15(17(25)22-19)18(26)27-4-2/h5-8,15-16H,3-4,9-12H2,1-2H3,(H,21,22,25)
SMILES:
Molecular Formula: C19H25ClN4O3
Molecular Weight: 392.9 g/mol

Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15045519

Molecular Formula: C19H25ClN4O3

Molecular Weight: 392.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C19H25ClN4O3
Molecular Weight 392.9 g/mol
IUPAC Name ethyl 4-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C19H25ClN4O3/c1-3-23-9-11-24(12-10-23)19-21-16(13-5-7-14(20)8-6-13)15(17(25)22-19)18(26)27-4-2/h5-8,15-16H,3-4,9-12H2,1-2H3,(H,21,22,25)
Standard InChI Key UBUMEUKHPDVPAL-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=CC=C(C=C3)Cl

Introduction

The compound Ethyl 6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate belongs to the class of tetrahydropyrimidine derivatives. These compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural framework of this compound incorporates a tetrahydropyrimidine ring fused with a carboxylic ester group and functionalized with a chlorophenyl and ethylpiperazine moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A general synthetic route includes:

  • Condensation Reaction: Combining urea or thiourea with ethyl acetoacetate in the presence of an aldehyde (e.g., 4-chlorobenzaldehyde) to form the tetrahydropyrimidine core.

  • Functionalization: Incorporation of the ethylpiperazine group via nucleophilic substitution or reductive amination.

  • Purification: The product is purified using recrystallization or chromatographic techniques.

Biological Activity

Tetrahydropyrimidine derivatives like this compound have been extensively studied for their pharmacological potential:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to the presence of hydrophobic substituents like chlorophenyl.

  • Anticancer Potential: The tetrahydropyrimidine scaffold has shown cytotoxicity against various cancer cell lines by inhibiting key enzymes or pathways.

  • Anti-inflammatory Properties: The compound may inhibit inflammatory mediators through interaction with specific receptors.

Applications

The compound has potential applications in:

  • Drug Design: As a lead molecule for developing antimicrobial or anticancer agents.

  • Pharmacokinetics Optimization: The ethylpiperazine group improves solubility and bioavailability.

  • Material Science: Possible use in designing functionalized materials due to its reactive ester group.

Comparative Analysis with Related Compounds

Compound NameKey DifferenceBiological Activity
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidineMethyl instead of chlorophenylAntimicrobial
Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxohexahydropyrimidineHydroxyl group instead of ethyl esterAnticancer

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